![molecular formula C15H19NO4Sn B562199 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione CAS No. 1260152-46-2](/img/structure/B562199.png)

1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

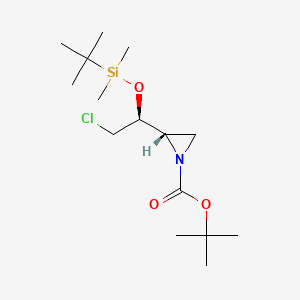

The compound “1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C15H19NO4Sn and a molecular weight of 396.03. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3 hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

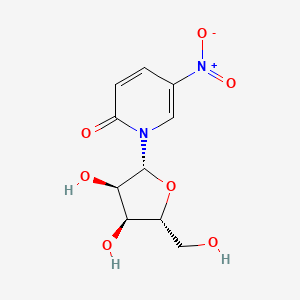

Antibody Labeling

This compound is used for antibody labeling . Antibody labeling is a technique used in biological research to visualize, target, and study proteins in cells or tissue samples.

Radioiodination of Monoclonal Antibodies

“N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate” is used for the radioiodination of monoclonal antibodies . Radioiodination is a process where iodine radioisotopes are attached to a molecule, in this case, monoclonal antibodies. This is often done to trace the distribution of the antibodies in biological systems, which is useful in medical diagnostics and research.

Proteomics Research

This compound is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein expression, interactions, and modifications.

Orientations Futures

Mécanisme D'action

Target of Action

N-Succinimidyl 4-Methyl-3-trimethylstannyl Benzoate, also known as 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione, is primarily used for antibody labeling and the radioiodination of monoclonal antibodies . The primary targets of this compound are therefore the antibodies that it labels.

Mode of Action

The compound acts as a linker molecule , covalently attaching to the antibody via its succinimidyl group. The trimethylstannyl group on the benzoate moiety allows for the subsequent introduction of a radioactive iodine isotope . This enables the labeled antibody to be used in HER2-targeted radionuclide therapy for cancers .

Biochemical Pathways

The compound does not directly participate in any biochemical pathways. Instead, it facilitates the delivery of radioiodinated antibodies to their targets. Once the labeled antibody binds to its target, the radioiodine isotope can emit radiation to kill the targeted cells .

Pharmacokinetics

The ADME properties of the compound are largely determined by the properties of the antibody to which it is attached. The compound itself is eliminated primarily via the kidneys . The biologic half-life of the compound in healthy subjects is about 8 hours .

Result of Action

The primary result of the compound’s action is the delivery of radioiodine to the target cells. This can result in the death of the targeted cells due to the emitted radiation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the nature of the solvent used in the synthesis of the compound can profoundly influence its ability to synthesize high activity levels of the compound . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-trimethylstannylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10NO4.3CH3.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;;;;/h2,4-5H,6-7H2,1H3;3*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKWBOQRWXOGAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)[Sn](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662194 |

Source

|

| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260152-46-2 |

Source

|

| Record name | 1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)